

O-Methylscopolamine molecular formula and molar mass

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An In-depth Technical Guide to **O-Methylscopolamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylscopolamine, also known as methscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its limited ability to cross the blood-brain barrier reduces central nervous system side effects, making it a valuable tool in both clinical settings and pharmacological research.[1] This guide provides a comprehensive overview of **O-Methylscopolamine**, focusing on its chemical properties, synthesis, mechanism of action, and its application in experimental research, particularly in radioligand binding assays.

Chemical and Physical Properties

O-Methylscopolamine is most commonly available as a bromide salt.[2][3] Its chemical structure consists of a methylated scopolamine core, which imparts a permanent positive charge. This quaternary ammonium structure is key to its pharmacological profile, restricting its passage across the blood-brain barrier.[1]

Below is a summary of the molecular and physical properties of **O-Methylscopolamine** and its bromide salt.



Property	O-Methylscopolamine (Cation)	Methscopolamine Bromide
Molecular Formula	C18H24NO4+	C18H24BrNO4
Molar Mass	318.39 g/mol	398.30 g/mol
Appearance	-	White to off-white crystalline solid
Melting Point	-	214-217 °C (with decomposition)
Solubility	-	Sparingly soluble in water

Synthesis and Formulation

The industrial preparation of methscopolamine bromide involves the chemical modification of scopolamine, which is extracted from plants of the Solanaceae family, such as Datura or Atropa belladonna. The synthesis is achieved through the alkylation of the tertiary amine in scopolamine with a methylating agent, typically methyl bromide, under controlled conditions to form the quaternary ammonium salt.[4]

Experimental Protocol: Synthesis of N-[11C-methyl]scopolamine

A common application in research is the synthesis of radiolabeled **O-Methylscopolamine** for use in imaging and binding studies. The following is a summary of a method for synthesizing N-[11C-methyl]scopolamine:

- Production of [¹¹C]Formaldehyde: [¹¹C]Methanol ([¹¹C]CH3OH) is catalytically oxidized over metallic silver to produce [¹¹C]formaldehyde.
- N-Methylation: Norscopolamine is N-11C-methylated using the produced [11C]formaldehyde. Aqueous neutral potassium phosphite is used as the reducing agent.
- Reaction Conditions: The labeling reaction is carried out at 75-80°C for 5 minutes.



 Purification: The resulting [¹¹C]scopolamine is isolated and purified by preparative High-Performance Liquid Chromatography (HPLC).

This method can achieve a radiochemical purity of 99% with decay-corrected radiochemical yields of 20-43% from [11C]CO2. The total synthesis time is typically less than 45 minutes.

Mechanism of Action and Signaling Pathways

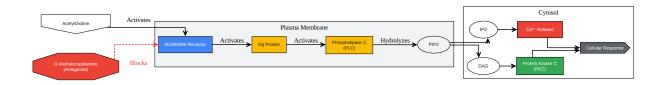
O-Methylscopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][5] By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine in the parasympathetic nervous system.[1][6] This antagonism leads to a reduction in smooth muscle contractions and glandular secretions.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

O-Methylscopolamine acts as a non-specific antagonist at these receptor subtypes. The signaling pathways affected depend on the G-protein to which the specific receptor subtype couples.

- M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the
 inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP
 (cAMP). This results in reduced protein kinase A (PKA) activity.

The diagrams below illustrate the general signaling pathways for muscarinic receptors, which are competitively inhibited by **O-Methylscopolamine**.





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Caption: Gq-protein coupled muscarinic receptor signaling pathway.



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Caption: Gi-protein coupled muscarinic receptor signaling pathway.

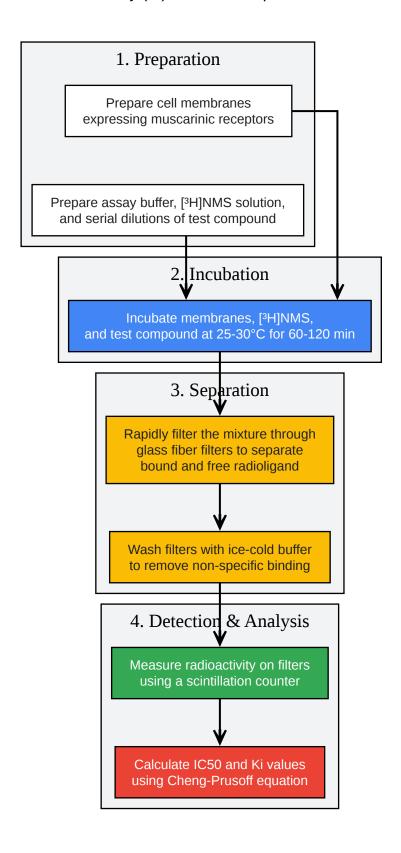
Application in Research: Radioligand Binding Assays

Tritiated N-methylscopolamine ([3H]NMS) is a widely used radioligand for the characterization and quantification of muscarinic receptors due to its high affinity and specificity.[7]

Experimental Protocol: Radioligand Binding Assay



The following provides a generalized workflow for a competitive radioligand binding assay using [3H]NMS to determine the affinity (Ki) of a test compound for muscarinic receptors.





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Caption: Workflow for a competitive radioligand binding assay.

Quantitative Binding Data

Radioligand binding studies have been used to determine the dissociation constant (Kd) and receptor density (Bmax) of [3H]NMS in various tissues. For example, in isolated adult rat cardiomyocytes, the following values have been reported:

Temperature	Kd (nM)	Bmax (fmol/25 x 10³ cells)
4°C	0.27 ± 0.05	15.8 ± 1.03
30°C	0.23 ± 0.06	22.1 ± 1.6

These data demonstrate the high affinity of N-methylscopolamine for muscarinic receptors. Competition binding assays with [3H]NMS are routinely used to determine the binding affinities (Ki values) of novel compounds targeting muscarinic receptors.

Conclusion

O-Methylscopolamine is a potent and specific muscarinic antagonist with significant applications in both medicine and research. Its peripheral selectivity makes it a useful therapeutic agent, while its high-affinity binding to muscarinic receptors makes its radiolabeled form an invaluable tool for receptor characterization and drug screening. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for professionals in the field of pharmacology and drug development.

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